1-(2-Chlorophenyl)-3-(2-phenoxyphenyl)thiourea
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Overview
Description
1-(2-Chlorophenyl)-3-(2-phenoxyphenyl)thiourea is an organic compound characterized by the presence of a thiourea group attached to a chlorophenyl and a phenoxyphenyl group
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-(2-Chlorophenyl)-3-(2-phenoxyphenyl)thiourea typically involves the reaction of 2-chloroaniline with 2-phenoxybenzoyl isothiocyanate. The reaction is usually carried out in an inert solvent such as dichloromethane or chloroform, under reflux conditions. The reaction proceeds via nucleophilic attack of the amine group on the isothiocyanate, forming the thiourea linkage.
Industrial Production Methods: On an industrial scale, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of automated systems for precise control of reaction parameters such as temperature, pressure, and reactant concentrations is common to optimize the synthesis process.
Chemical Reactions Analysis
Types of Reactions: 1-(2-Chlorophenyl)-3-(2-phenoxyphenyl)thiourea undergoes several types of chemical reactions, including:
Oxidation: The thiourea group can be oxidized to form sulfinyl or sulfonyl derivatives.
Reduction: Reduction of the compound can lead to the formation of corresponding amines.
Substitution: The aromatic rings can undergo electrophilic substitution reactions, such as nitration or halogenation.
Common Reagents and Conditions:
Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are commonly used.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed.
Substitution: Conditions typically involve the use of strong acids or bases, depending on the specific substitution reaction.
Major Products:
Oxidation: Sulfinyl and sulfonyl derivatives.
Reduction: Corresponding amines.
Substitution: Various substituted derivatives depending on the electrophile used.
Scientific Research Applications
1-(2-Chlorophenyl)-3-(2-phenoxyphenyl)thiourea has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis for the preparation of other complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor, particularly in the study of thiol-containing enzymes.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials with specific properties, such as polymers and coatings.
Mechanism of Action
The mechanism by which 1-(2-Chlorophenyl)-3-(2-phenoxyphenyl)thiourea exerts its effects involves interaction with molecular targets such as enzymes. The thiourea group can form strong hydrogen bonds with active site residues, inhibiting enzyme activity. This interaction can disrupt normal biochemical pathways, leading to the compound’s observed biological effects.
Comparison with Similar Compounds
1-(2-Chlorophenyl)-3-phenylthiourea: Lacks the phenoxy group, which may affect its reactivity and biological activity.
1-(2-Phenoxyphenyl)-3-phenylthiourea: Lacks the chlorophenyl group, potentially altering its chemical properties and applications.
Uniqueness: 1-(2-Chlorophenyl)-3-(2-phenoxyphenyl)thiourea is unique due to the presence of both chlorophenyl and phenoxyphenyl groups, which confer distinct chemical and biological properties. This dual substitution pattern enhances its versatility in various applications compared to its simpler analogs.
Properties
Molecular Formula |
C19H15ClN2OS |
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Molecular Weight |
354.9 g/mol |
IUPAC Name |
1-(2-chlorophenyl)-3-(2-phenoxyphenyl)thiourea |
InChI |
InChI=1S/C19H15ClN2OS/c20-15-10-4-5-11-16(15)21-19(24)22-17-12-6-7-13-18(17)23-14-8-2-1-3-9-14/h1-13H,(H2,21,22,24) |
InChI Key |
ICUQCLFUPLXSOA-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)OC2=CC=CC=C2NC(=S)NC3=CC=CC=C3Cl |
Origin of Product |
United States |
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